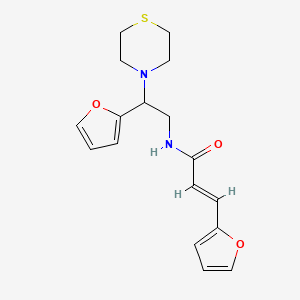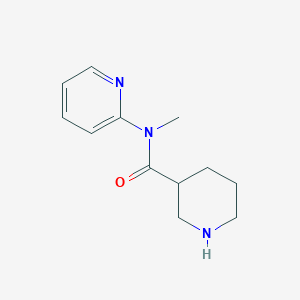![molecular formula C13H11NaO4S B2419753 4'-méthoxy-[1,1'-biphényl]-4-sulfonate de sodium CAS No. 1182284-40-7](/img/structure/B2419753.png)
4'-méthoxy-[1,1'-biphényl]-4-sulfonate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 4’ position and a sulfonate group at the 4 position of the biphenyl structure. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Applications De Recherche Scientifique
Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mécanisme D'action
Target of Action
It is known that biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that biphenyl compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Biphenyl compounds are known to be involved in various chemical reactions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The properties of biphenyl compounds suggest that they may be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that biphenyl compounds can interact with various enzymes and receptors, which may lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .
Analyse Biochimique
Biochemical Properties
It is known that biphenyl derivatives, such as this compound, can undergo various chemical reactions, including electrophilic substitution . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with various enzymes and proteins in a biochemical context.
Cellular Effects
Biphenyl derivatives have been shown to have various biological activities, including anti-inflammatory, antibacterial, and antitumor effects . Therefore, it is possible that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could have similar effects on cells.
Molecular Mechanism
It is known that biphenyl derivatives can undergo reactions at the benzylic position, which could potentially lead to the formation of a carbocation that is resonance-stabilized . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that biphenyl derivatives have a melting point of 86-90 °C and a boiling point of 157 °C , suggesting that this compound could be stable under a wide range of temperatures.
Dosage Effects in Animal Models
It is known that biphenyl derivatives have been used in various pharmacological studies, suggesting that this compound could potentially have therapeutic effects at certain dosages .
Metabolic Pathways
It is known that biphenyl derivatives can undergo various chemical reactions, suggesting that this compound could potentially be metabolized through similar pathways .
Transport and Distribution
It is known that biphenyl derivatives can readily undergo electrophilic substitution, suggesting that this compound could potentially be transported and distributed through similar mechanisms .
Subcellular Localization
Computational methods have been developed to predict the subcellular localization of proteins based on their sequence , suggesting that similar methods could potentially be used to predict the subcellular localization of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate typically involves the sulfonation of 4’-methoxy-[1,1’-biphenyl]. The process begins with the preparation of 4’-methoxy-[1,1’-biphenyl] through a series of reactions such as the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoanisole with phenylboronic acid in the presence of a palladium catalyst. The resulting 4’-methoxy-[1,1’-biphenyl] is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 4 position. The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to obtain Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene derivatives.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield the corresponding alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Nucleophilic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the sulfonate group.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Comparaison Avec Des Composés Similaires
- Sodium 4’-hydroxy-[1,1’-biphenyl]-4-sulfonate
- Sodium 4’-methyl-[1,1’-biphenyl]-4-sulfonate
- Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate
Comparison: Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This difference can affect the compound’s reactivity, solubility, and interaction with biological targets. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
IUPAC Name |
sodium;4-(4-methoxyphenyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S.Na/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCYDUPIMHMEY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
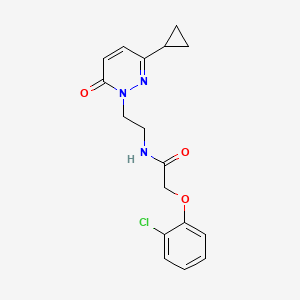
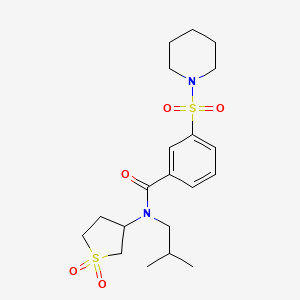
![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2419675.png)
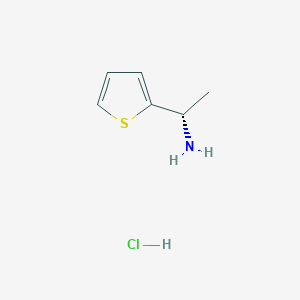

![3-[(4-Nitrophenoxy)methyl]benzohydrazide](/img/structure/B2419679.png)
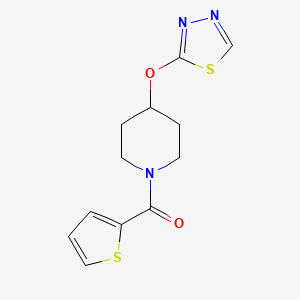
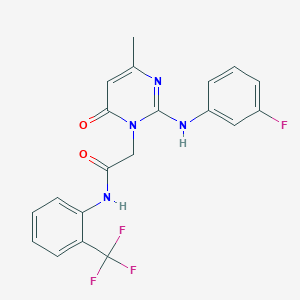
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2419685.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2419688.png)
![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)
